Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate

Lipophilicity Physicochemical property SAR

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate is a fully synthetic small molecule (MF: C₂₄H₁₈ClNO₆S; MW: 483.92 g/mol) that belongs to the N-sulfonylcarbamate class. It is cataloged by multiple screening-compound suppliers as a research-grade benzofuran derivative for non-human, non-therapeutic use.

Molecular Formula C24H18ClNO6S
Molecular Weight 483.9g/mol
CAS No. 406475-50-1
Cat. No. B407459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate
CAS406475-50-1
Molecular FormulaC24H18ClNO6S
Molecular Weight483.9g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C
InChIInChI=1S/C24H18ClNO6S/c1-15(27)23-16(2)31-22-13-10-18(14-21(22)23)26(24(28)32-19-6-4-3-5-7-19)33(29,30)20-11-8-17(25)9-12-20/h3-14H,1-2H3
InChIKeyDUIMAIWFWXLQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate (CAS 406475-50-1) – Structural Identity and Catalog Profile


Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate is a fully synthetic small molecule (MF: C₂₄H₁₈ClNO₆S; MW: 483.92 g/mol) that belongs to the N-sulfonylcarbamate class . It is cataloged by multiple screening-compound suppliers as a research-grade benzofuran derivative for non-human, non-therapeutic use . As of May 2026, no peer-reviewed primary research articles, patent examples, or public biological activity datasets have been identified for this exact CAS number.

Why In-Class Benzofuran N-Sulfonylcarbamates Cannot Be Interchanged: The Case of CAS 406475-50-1


The benzofuran N-sulfonylcarbamate chemotype is not a single interchangeable commodity. The sulfonyl substituent governs key physicochemical properties—lipophilicity, electronic character, and steric bulk—that dictate binding interactions, solubility, and permeability . In the absence of biological data, substituent-dependent differences in calculated logP (≈0.6 log units between the 4-chlorophenyl and tosyl analogs) and the presence of a halogen-bond-capable chlorine atom mean that generic interchange risks altering the property profile enough to confound structure–activity relationship (SAR) interpretation or chemical biology probe behavior.

Quantitative Differentiation Evidence for Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate (406475-50-1)


Molecular Weight and Lipophilicity Offset vs. the Tosyl (4-Methylphenyl) Analog

The target compound (406475-50-1) carries a 4-chlorophenylsulfonyl group versus the 4-methylphenylsulfonyl of the tosyl analog (CAS 380480-51-3). The molecular weight difference is +20.4 g/mol (483.92 vs 463.5 g/mol) . Estimated ClogP increases from approximately 4.5 (tosyl) to approximately 4.8 (4-chlorophenyl), a Δ of ≈0.3 log units, based on in silico prediction for the series . This lipophilicity shift may affect passive membrane permeability and non-specific binding.

Lipophilicity Physicochemical property SAR

Halogen Bonding Capability vs. Unsubstituted Phenylsulfonyl Analog

The 4-chlorophenyl substituent introduces a σ-hole on chlorine capable of halogen bonding, a feature absent in the phenylsulfonyl analog (ChemSpider 1369267, C₂₄H₁₉NO₆S, MW 449.48 g/mol) . Quantitative halogen-bond donor parameters (e.g., Vₛ,ₘₐₓ) for this compound have not been experimentally measured, but the chlorine atom adds +34.4 g/mol molecular weight and increases the compound's hydrogen-bond acceptor count to 7 .

Halogen bonding Medicinal chemistry Molecular recognition

Intermediate Lipophilicity Between Tosyl and Naphthalenylsulfonyl Analogs

In the continuum of calculated lipophilicity across the benzofuran N-phenylsulfonylcarbamate series, the 4-chlorophenyl analog (ClogP ≈ 4.8) sits between the tosyl analog (ClogP ≈ 4.5) and the naphthalen-2-ylsulfonyl analog (CAS 448208-32-0, ClogP ≈ 5.5) . The predicted ClogP range across the series spans approximately 1.0 log unit, with the chlorophenyl derivative offering a midpoint option that avoids the extreme lipophilicity of the naphthalenyl compound.

LogP Lead optimization Drug-likeness

Chemical Purity Specification vs. Closest Analogs

The catalog purity of the 4-chlorophenyl analog is specified as 95%+ by at least one reputable vendor . The tosyl analog (CAS 380480-51-3) is listed without a stated purity guarantee, and the naphthalenylsulfonyl analog (CAS 448208-32-0) is typically offered at ≥95% . No independent QC or batch-certificate data are publicly available for any member of the series.

Compound quality control Purity Procurement specification

Absence of Measured Biological Activity – A Known-Unknown for Procurement Decisions

A search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and the patent literature (Google Patents, WIPO) returned no reported IC₅₀, Kd, EC₅₀, or phenotypic activity data for CAS 406475-50-1 [1]. All three closest analogs (phenylsulfonyl, tosyl, and naphthalenylsulfonyl) share this complete absence of publicly available bioactivity data . No direct head-to-head comparison is possible.

Biological annotation Screening library Data gap

Procurement Scenarios for Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate Given Limited Data


Medicinal Chemistry SAR Exploration of Benzofuran N-Sulfonylcarbamate Series

When systematically probing the effect of the sulfonyl substituent on target binding, the 4-chlorophenyl analog provides an intermediate-lipophilicity, halogen-bond-capable data point that complements the tosyl and phenylsulfonyl controls. The predicted ClogP of ≈4.8 places it below the naphthalenyl analog (ClogP ≈5.5) while adding chlorine-mediated interaction potential absent in the tosyl congener. Researchers conducting fragment- or ligand-based SAR should include this compound to complete the substituent matrix.

Physicochemical Profiling and Permeability Studies

The 0.3-log-unit ClogP increment over the tosyl analog makes 406475-50-1 a suitable tool for measuring how subtle lipophilicity changes affect parallel artificial membrane permeability (PAMPA) or Caco-2 flux within a congeneric series. Its halogen substituent also enables differential detection by UV or mass spectrometry when co-dosed with non-halogenated analogs in cassette experiments.

Chemical Biology Probe Development Requiring a Halogen Tag

The chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl) and an electronegative handle that can be exploited for photoaffinity labeling or halogen-bond-driven target engagement studies . When a benzofuran carbamate scaffold is being developed as a chemical probe, the 4-chlorophenyl derivative offers synthetic access to a pre-installed halogen without additional derivatization.

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